molecular formula C8H9BrN2O2 B1370549 5-bromo-2-methoxy-N-methylnicotinamide CAS No. 1072854-99-9

5-bromo-2-methoxy-N-methylnicotinamide

Cat. No. B1370549
CAS RN: 1072854-99-9
M. Wt: 245.07 g/mol
InChI Key: MUAARLCXQTWPPF-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-methylnicotinamide (BMMN) is a chemical compound that belongs to the family of nicotinamide derivatives. It contains a bromine and methoxy functional group on its pyridine ring, which imparts unique chemical and biological properties. The empirical formula of BMMN is C8H9BrN2O2, and it has a molecular weight of 245.07 .


Molecular Structure Analysis

The SMILES string of BMMN is O=C(N©OC)C1=CN=CC(Br)=C1 . This indicates that the molecule has a carbonyl group (C=O) attached to a nitrogen atom that is bonded to a methyl group (CH3) and a methoxy group (OCH3). The nitrogen atom is also attached to a pyridine ring, which contains a bromine atom .


Physical And Chemical Properties Analysis

BMMN is a solid compound . Its molecular weight is 245.07 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the web search results.

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

The derivative of 5-bromo-2-methoxy-N-methylnicotinamide, especially when substituted with specific benzenesulfonamide derivative groups, demonstrates remarkable photophysical and photochemical properties. These properties are particularly beneficial in photodynamic therapy applications. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of the phthalocyanine, synthesized with this derivative, highlight its potential as a Type II photosensitizer in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Antiproliferative Compounds

This compound is an integral component in synthesizing compounds with antiproliferative activities. Specifically, its methoxy- and bromo-indirubins variants have been synthesized and shown to induce cell death in human neuroblastoma cells without affecting normal cells. This selective antiproliferative activity suggests its potential application in neuroblastoma treatment (Hiroaki Saito et al., 2011).

Development of Antagonists for Neuroreceptors

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a derivative of this compound, lays the foundation for developing potent antagonists for dopamine D2 and D3 as well as serotonin-3 (5-HT3) receptors. These antagonists have significant implications in treating various neurological and psychiatric disorders (Hirokawa, Horikawa, & Kato, 2000).

Antioxidant Properties

This compound-related bromophenols extracted from marine red alga have been identified to possess potent antioxidant activities. These activities are comparable or even superior to known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid, suggesting the potential of these bromophenols as natural antioxidants in preventing oxidative deterioration in food and other applications (Ke-kai Li et al., 2011).

Safety and Hazards

The safety information available indicates that BMMN may be harmful if swallowed (Hazard Statements: H302). Precautionary measures include washing hands and face thoroughly after handling, and if swallowed, calling a poison center or doctor .

properties

IUPAC Name

5-bromo-2-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-10-7(12)6-3-5(9)4-11-8(6)13-2/h3-4H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAARLCXQTWPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesized as described for Intermediate example I-36 in 43% yield, starting from 5-bromo-2-methoxynicotinic acid and methylamine hydrochloride (4.3 equiv); 1H NMR (400 MHz, DMSO-d6) δ ppm 8.42 (d, 1 H), 8.26-8.35 (m, 1 H), 8.20 (d, 1 H), 3.95 (s, 3 H), 2.79 (d, 3 H); MS (APPI/APCI) m/z 245, 247[M+H+].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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